- A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquids, Green Chemistry, 2009, 11(4), 574-579

Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)

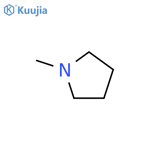

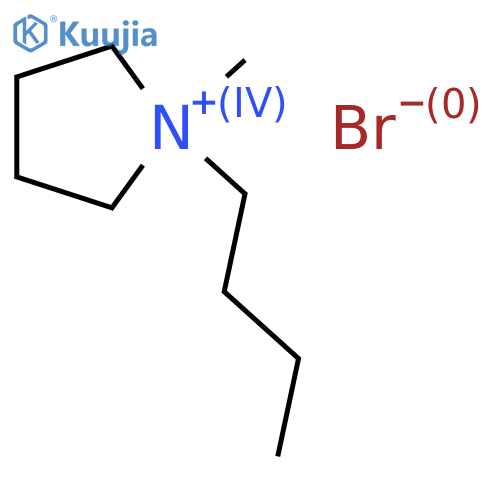

93457-69-3 structure

상품 이름:1-Butyl-1-methylpyrrolidinium bromide

1-Butyl-1-methylpyrrolidinium bromide 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Butyl-1-methylpyrrolidinium bromide

- N-butyl-N-MethylpyrrolidiniuM broMide

- 1-butyl-1-methylpyrrolidin-1-ium,bromide

- Pyrrolidinium, 1-butyl-1-methyl-, bromide

- N-Methyl-N-butylpyrrolidinium bromide

- 1-Butyl-1-methylpyrrolidinium bromide (7CI)

- Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)

- 1-Ethyl-2,3-dimethylimidazolium bromide

- AKOS015833015

- DTXCID1029334

- 1-butyl-1-methylpyrrolidiniumbromid

- N-butyl,methylpyrrolidinium bromide

- C9H20BrN

- D70797

- UNII-F2F21K33C1

- SY067065

- 1-butyl-1-methylpyrrolidin-1-ium;bromide

- 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br

- CHEMBL3185280

- NCGC00260250-01

- Q27894191

- CAS-93457-69-3

- Tox21_202702

- AS-63088

- MFCD07784439

- CS-W014241

- 93457-69-3

- 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE

- Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)

- DB-363490

- DTXSID4049375

- N-butyl-N-methylpyrrolidiniumbromide

- B3427

- 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%

- F2F21K33C1

- SCHEMBL1534056

-

- MDL: MFCD07784439

- 인치: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1

- InChIKey: LCZRPQGSMFXSTC-UHFFFAOYSA-M

- 미소: [Br-].CCCC[N+]1(CCCC1)C

계산된 속성

- 정밀분자량: 221.07800

- 동위원소 질량: 221.07791g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 3

- 복잡도: 92.9

- 총 키 단위 수량: 2

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 0Ų

실험적 성질

- 융해점: 490 ºC

- PSA: 0.00000

- LogP: -1.01030

1-Butyl-1-methylpyrrolidinium bromide 보안 정보

-

기호:

- 신호어:Warning

- 피해 선언: H302,H319

- 경고성 성명: P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 22

- 보안 지침: 36/37

-

위험물 표지:

- 위험 용어:R22

- 저장 조건:4°C에서 저장, -4°C에서 저장

1-Butyl-1-methylpyrrolidinium bromide 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-Butyl-1-methylpyrrolidinium bromide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046975-100g |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 97% | 100g |

¥473.00 | 2024-04-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-222681A-50g |

1-Butyl-1-methylpyrrolidinium bromide, |

93457-69-3 | 50g |

¥1369.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-25g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99.0% | 25g |

¥251.00 | 2022-09-29 | |

| TRC | B810883-100mg |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B810883-500mg |

1-Butyl-1-methylpyrrolidinium Bromide |

93457-69-3 | 500mg |

$ 80.00 | 2022-06-06 | ||

| Ambeed | A774289-100g |

N-Butyl-N-methylpyrrolidinium bromide |

93457-69-3 | 97% | 100g |

$47.0 | 2025-02-25 | |

| Ambeed | A774289-500g |

N-Butyl-N-methylpyrrolidinium bromide |

93457-69-3 | 97% | 500g |

$234.0 | 2025-02-25 | |

| abcr | AB289639-250 g |

1-Butyl-1-methylpyrrolidinium bromide, 99%; . |

93457-69-3 | 99% | 250 g |

€367.20 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015820-5g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99% | 5g |

¥34 | 2024-05-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803504-500g |

1-Butyl-1-methylpyrrolidinium bromide |

93457-69-3 | 99.0% | 500g |

¥2,916.00 | 2022-09-29 |

1-Butyl-1-methylpyrrolidinium bromide 합성 방법

합성회로 1

반응 조건

1.1 Solvents: Acetonitrile ; rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt

참조

합성회로 2

반응 조건

1.1 Solvents: Acetonitrile ; 5 - 10 bar, 40 - 45 °C

참조

- Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids, Radiation Physics and Chemistry, 2009, 78(12), 1120-1125

합성회로 3

반응 조건

1.1 Solvents: Acetonitrile ; 16 h, rt → 60 °C

참조

- Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion Species, Journal of Physical Chemistry B, 2019, 123(6), 1307-1323

합성회로 4

반응 조건

1.1 48 h, rt

참조

- Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study, RSC Advances, 2016, 6(97), 94387-94398

합성회로 5

반응 조건

1.1 Solvents: Acetonitrile ; 6 min, 45 °C; 2 min, 45 °C

참조

- Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniques, Faraday Discussions, 2012, 154, 353-363

합성회로 6

반응 조건

1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux

참조

- Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquids, RSC Advances, 2014, 4(38), 19916-19924

합성회로 7

반응 조건

1.1 Solvents: Acetonitrile ; 0 °C; 0 °C → rt; overnight, reflux

참조

- Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications, Journal of Chemical & Engineering Data, 2017, 62(1), 376-390

합성회로 8

반응 조건

1.1 2 d, rt

참조

- Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction, Organic & Biomolecular Chemistry, 2017, 15(30), 6433-6440

합성회로 9

반응 조건

1.1 48 h, rt

참조

- Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcome, Organic & Biomolecular Chemistry, 2019, 17(3), 675-682

합성회로 10

반응 조건

1.1 22 h, rt

1.2 Solvents: Acetonitrile ; 24 h, rt

1.2 Solvents: Acetonitrile ; 24 h, rt

참조

- Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solvents, Organic & Biomolecular Chemistry, 2020, 18(28), 5442-5452

합성회로 11

반응 조건

1.1 Solvents: Acetonitrile ; 273 K; 4 h, 273 K; overnight, 273 K

참조

- Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids, Journal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943

합성회로 12

반응 조건

1.1 < 40 °C; 1 d

참조

- Process for preparation and purification of ionic liquids and precursors, United States, , ,

합성회로 13

반응 조건

1.1 < 40 °C; 1 d, < 40 °C

참조

- The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids, Green Chemistry, 2007, 9(5), 449-454

합성회로 14

반응 조건

1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ; rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C

참조

- Process for producing ionic liquids, World Intellectual Property Organization, , ,

합성회로 15

반응 조건

1.1 Reagents: Potassium bromide Solvents: Acetonitrile , Water ; 2 h, 50 °C

참조

- Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound, China, , ,

합성회로 16

반응 조건

1.1 Solvents: Acetonitrile ; 70 °C; 10 min, 70 °C; 22 h, 70 °C

참조

- Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imide, Journal of Undergraduate Chemistry Research, 2013, 12(3), 75-78

합성회로 17

반응 조건

1.1 Solvents: Ethyl acetate ; 30 min, cooled; overnight, rt; 24 h, 60 °C

참조

- Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquids, Physical Chemistry Chemical Physics, 2022, 24(32), 19314-19320

합성회로 18

반응 조건

1.1 Solvents: Acetone ; rt; 24 h, reflux

참조

- Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties, Chemistry - A European Journal, 2006, 12(8), 2196-2212

합성회로 19

반응 조건

1.1 48 h, rt

참조

- Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane Applications, Macromolecules (Washington, 2014, 47(19), 6740-6747

1-Butyl-1-methylpyrrolidinium bromide Raw materials

1-Butyl-1-methylpyrrolidinium bromide Preparation Products

1-Butyl-1-methylpyrrolidinium bromide 관련 문헌

-

Zhi Wang,Yunhe Jin,Wenquan Zhang,Binshen Wang,Tianlin Liu,Jiaheng Zhang,Qinghua Zhang Dalton Trans. 2019 48 6198

-

2. High CO2 solubility, permeability and selectivity in ionic liquids with the tetracyanoborate anionShannon M. Mahurin,Patrick C. Hillesheim,Joshua S. Yeary,De-en Jiang,Sheng Dai RSC Adv. 2012 2 11813

-

Lin-Yu Li,Yi-Ru Gao,Rong Xue,Yang Shu,Jian-Hua Wang,Ze-Jun Wang J. Mater. Chem. B 2023 11 6491

-

Anthony K. Burrell,Rico E. Del Sesto,Sheila N. Baker,T. Mark McCleskey,Gary A. Baker Green Chem. 2007 9 449

-

Kazuki Yoshii,Takuya Uto,Naoki Tachikawa,Yasushi Katayama Phys. Chem. Chem. Phys. 2020 22 19480

93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide) 관련 제품

- 7335-06-0(1-Ethylpyrrolidine)

- 77422-30-1(N-Methyl-D3-pyrrolidine)

- 16450-38-7(5-Azoniaspiro4.4nonane Bromide)

- 120-94-5(1-Methylpyrrolidine)

- 24715-90-0(4-(Pyrrolidin-1-yl)butan-1-amine)

- 767-10-2(1-Butylpyrrolidine)

- 373-44-4(1,8-Diaminooctane)

- 1206641-46-4(1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile)

- 1017540-91-8(methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride)

- 840517-90-0(6-(4-fluorophenyl)-3-phenyl-7H-1,2,4triazolo3,4-b1,3,4thiadiazine)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93457-69-3)1-Butyl-1-methylpyrrolidinium bromide

순결:99%

재다:500g

가격 ($):211.0